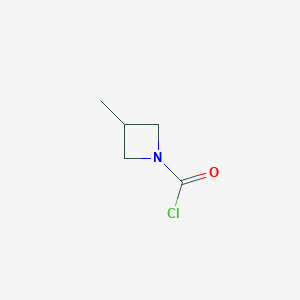
Cloruro de 3-metilazetidin-1-carbonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylazetidine-1-carbonyl chloride is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity driven by ring strain .
Aplicaciones Científicas De Investigación
3-Methylazetidine-1-carbonyl chloride has diverse applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly in the development of novel pharmaceuticals with azetidine scaffolds.
Polymer Chemistry: It serves as a monomer for the synthesis of polyamines through ring-opening polymerization, which have applications in creating antibacterial and antimicrobial coatings.
Mecanismo De Acción
Target of Action
Azetidines, a class of compounds to which 3-methylazetidine-1-carbonyl chloride belongs, have been reported to interact with various ion channels . These ion channels play crucial roles in the transmission of electrical signals in the nervous system .
Mode of Action
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions , potentially leading to interactions with their targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine-1-carbonyl chloride typically involves the reaction of 3-methylazetidine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3-Methylazetidine+Thionyl chloride→3-Methylazetidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: Industrial production of 3-Methylazetidine-1-carbonyl chloride follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield .
Types of Reactions:
Substitution Reactions: 3-Methylazetidine-1-carbonyl chloride undergoes nucleophilic substitution reactions, where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming larger, more complex molecules.
Hydrolysis: In the presence of water, 3-Methylazetidine-1-carbonyl chloride hydrolyzes to form 3-methylazetidine-1-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products:
Amines: When reacted with amines, the major products are 3-methylazetidine-1-carboxamides.
Esters: Reaction with alcohols yields 3-methylazetidine-1-carboxylates.
Comparación Con Compuestos Similares
Azetidine-1-carbonyl chloride: Similar in structure but lacks the methyl group at the 3-position.
3-Methylazetidine-1-carboxylic acid: The hydrolyzed form of 3-Methylazetidine-1-carbonyl chloride.
1-Methylazetidine-3-carbonyl chloride: A positional isomer with the methyl group at the 1-position instead of the 3-position.
Uniqueness: 3-Methylazetidine-1-carbonyl chloride is unique due to the presence of the methyl group at the 3-position, which influences its reactivity and the types of products formed in chemical reactions. This structural feature can lead to different steric and electronic effects compared to its analogs .
Propiedades
IUPAC Name |
3-methylazetidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-4-2-7(3-4)5(6)8/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOLZMCYGQZJFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2418714.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine](/img/structure/B2418715.png)

![5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide](/img/structure/B2418719.png)


![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2418725.png)

![Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2418729.png)
![N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2418732.png)
